Bromoxynil heptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWBQPHPLFZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032592 | |
| Record name | Bromoxynil heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-95-8 | |
| Record name | Bromoxynil heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56634-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoxynil heptanoate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056634958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoxynil heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-cyanophenyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOXYNIL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK18N93FQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Biochemical Foundations of Bromoxynil Heptanoate
Structural Relationship and Interconversion with Bromoxynil (B128292) (Phenol) and Other Esters
Bromoxynil heptanoate (B1214049) (C₁₄H₁₅Br₂NO₂) is an ester formed from the reaction of the phenolic hydroxyl group of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and heptanoic acid. nih.govsielc.com Its chemical name is (2,6-dibromo-4-cyanophenyl) heptanoate. nih.gov This esterification makes bromoxynil heptanoate less water-soluble than its parent phenol (B47542), bromoxynil. canada.ca
This compound is chemically and physically similar to other bromoxynil esters, such as bromoxynil octanoate (B1194180). canada.cacanada.ca Due to this similarity, data regarding the environmental fate and toxicological profile of bromoxynil octanoate is often considered relevant to this compound. canada.cacanada.caepa.gov In the environment and in biological systems, these esters undergo rapid hydrolysis to the parent phenol, bromoxynil. epa.govnih.gov This conversion is a key step in its herbicidal activity and its environmental degradation. epa.gov
The structural relationship between this compound and bromoxynil is fundamental to its function. The ester form facilitates application and absorption, while the subsequent hydrolysis to the active phenolic form, bromoxynil, is necessary for its herbicidal action, which involves the inhibition of photosynthesis in target plants. canada.ca
Ester Hydrolysis Pathways and Kinetics in Biological and Environmental Systems
The primary pathway for the breakdown of this compound in both biological and environmental systems is ester hydrolysis. epa.gov This process cleaves the ester bond, releasing the active ingredient, bromoxynil, and heptanoic acid. nih.govnih.gov
The rate of hydrolysis is significantly influenced by pH. canada.cacanada.ca Both this compound and the chemically similar bromoxynil octanoate readily hydrolyze to bromoxynil, particularly under alkaline conditions. canada.cacanada.ca The hydrolysis half-life of bromoxynil esters can range from 1.7 to 34.1 days, depending on the pH. canada.cacanada.ca For bromoxynil octanoate, the hydrolysis half-life ranges from 1 to 34 days. epa.gov At a pH of 7 and a temperature of 20°C, the aqueous hydrolysis half-life (DT₅₀) for this compound is reported to be 7.3 days, while at pH 5 it is 11.7 days. herts.ac.uk
In addition to chemical hydrolysis, microbial degradation also plays a crucial role in the breakdown of bromoxynil esters in the environment. canada.ca Bromoxynil octanoate, and by extension this compound, is rapidly degraded in both water and soil. canada.ca The microbial degradation half-life for bromoxynil octanoate is reported to be between 12 hours and 3.7 days. canada.ca In soil, the octanoate ester of bromoxynil rapidly hydrolyzes to the phenol form, with a half-life of less than a day in laboratory studies and between 3.4 to 4.9 days in field studies. researchgate.netcdnsciencepub.com
The following table summarizes the hydrolysis and degradation half-lives of bromoxynil esters under various conditions.
| Compound | System | Condition | Half-life (DT₅₀) |
| This compound | Water | pH 5, 20°C | 11.7 days herts.ac.uk |
| This compound | Water | pH 7, 20°C | 7.3 days herts.ac.uk |
| Bromoxynil Esters | Water | Alkaline pH | 1.7 to 34.1 days canada.cacanada.ca |
| Bromoxynil Octanoate | Water | - | 1 to 34 days epa.gov |
| Bromoxynil Octanoate | Water and Soil | Photolysis | 2 to 4.6 days canada.ca |
| Bromoxynil Octanoate | Water and Soil | Microbial Degradation | 12 hours to 3.7 days canada.ca |
| Bromoxynil Octanoate | Soil (Lab) | - | < 1 day researchgate.netcdnsciencepub.com |
| Bromoxynil Octanoate | Soil (Field) | - | 3.4 to 4.9 days researchgate.netcdnsciencepub.com |
Characterization of Metabolite Formation and Transformation Chains
Following the initial hydrolysis of this compound to bromoxynil, the latter undergoes further transformation in the environment and biological systems, leading to a chain of metabolites. wiley.com
In laboratory studies with bromoxynil octanoate in aerobic sediment water systems, the primary metabolite is bromoxynil. wiley.com Subsequent degradation of bromoxynil leads to the formation of several other metabolites. wiley.com Key metabolites identified include 3,5-dibromo-4-hydroxybenzoic acid (DBHA) and 3,5-dibromo-4-hydroxybenzamide (B1230806). ecfr.govepa.gov In fact, for regulatory purposes, compliance with tolerance levels for bromoxynil residues is determined by measuring both bromoxynil and its metabolite, DBHA. ecfr.gov
Further degradation can lead to less halogenated compounds. For instance, 3-bromo-4-hydroxy-benzonitrile and 4-hydroxybenzonitrile (B152051) have been identified as metabolites. wiley.com Other identified metabolites from the degradation of bromoxynil include 3-bromo-4,5-dihydroxybenzonitrile. wiley.com In some cases, the nitrile group of bromoxynil can be hydrolyzed to a carboxylic acid, forming 3,5-dibromo-4-hydroxybenzoic acid, or to an amide, forming 3,5-dibromo-4-hydroxybenzamide. epa.govnih.gov
The following table lists the major metabolites formed from the degradation of this compound and its primary metabolite, bromoxynil.
| Parent Compound | Metabolite | Chemical Name |
| This compound | Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile epa.gov |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzoic acid | DBHA ecfr.govepa.gov |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzamide | - wiley.comepa.gov |
| Bromoxynil | 3-bromo-4-hydroxy-benzonitrile | - wiley.com |
| Bromoxynil | 4-hydroxybenzonitrile | - wiley.com |
| Bromoxynil | 3-bromo-4,5-dihydroxybenzonitrile | - wiley.com |
Molecular and Cellular Mechanisms of Action
Inhibition of Photosystem II (PSII) Electron Transport Pathways in Chloroplasts
The principal mode of action for bromoxynil (B128292) is the inhibition of photosynthesis. herts.ac.ukherts.ac.uktoku-e.com It acts as a selective, contact herbicide that interferes with the light-dependent reactions of photosynthesis, specifically targeting Photosystem II (PSII). herts.ac.uktoku-e.comnoaa.gov PSII is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for capturing light energy and initiating the photosynthetic electron transport chain. hb-p.comnih.gov By blocking this pathway, bromoxynil halts the plant's ability to convert light energy into chemical energy (ATP and NADPH), leading to a rapid depletion of energy reserves and subsequent cell death. hb-p.comherts.ac.uk
Bromoxynil achieves its inhibitory effect by specifically targeting the D1 protein, a core subunit of the PSII reaction center. hb-p.comumn.edu It competitively binds to the plastoquinone-binding niche, known as the Q(B) site, on the D1 protein. noaa.govnih.govresearchgate.net This site is normally occupied by a mobile plastoquinone (B1678516) molecule, which acts as an electron carrier.
By displacing the native plastoquinone from the Q(B) binding pocket, bromoxynil effectively blocks the flow of electrons from the primary quinone acceptor, Q(A), to the secondary quinone acceptor, Q(B). noaa.govnih.gov Molecular docking studies and analysis of herbicide-resistant weeds have provided detailed insights into this interaction. Research indicates that bromoxynil, a nitrile herbicide, binds to a specific site within the D1 protein, which is distinct from the binding sites of other herbicide families like triazines. umn.eduresearchgate.net The binding is stabilized by interactions with specific amino acid residues within the pocket; for instance, some studies suggest the formation of hydrogen bonds with the histidine 215 residue of the D1 protein. nih.govresearchgate.net
Table 1: Herbicide Binding Site Characteristics This interactive table provides details on the molecular target of Bromoxynil.
| Feature | Description | Source(s) |
| Target Complex | Photosystem II (PSII) | hb-p.comtoku-e.comwsu.edu |
| Target Protein | D1 Protein (psbA gene product) | hb-p.comumn.eduresearchgate.net |
| Binding Site | Q(B) quinone-binding pocket | noaa.govnih.govresearchgate.net |
| Mechanism | Competitive inhibitor of plastoquinone | nih.gov |
| Key Interaction Residue | His215 | nih.govresearchgate.net |
The blockage of electron transport between Q(A) and Q(B) has immediate and severe consequences for the entire photosynthetic process. The flow of electrons from the water-splitting complex, which generates molecular oxygen, is halted. This leads to an inhibition of photosynthetic oxygen evolution.
Furthermore, the disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane. This proton-motive force is essential for driving the synthesis of ATP by the enzyme ATP synthase. Consequently, the inhibition of PSII by bromoxynil directly stops photosynthetic ATP production. ncl.ac.uk This cessation of energy production is a primary factor in the rapid herbicidal action observed. regulations.gov
Binding Site Analysis within the D1 Protein Quinone Binding Pocket
Disruption of Oxidative Phosphorylation in Mitochondrial Respiration
In addition to its primary role as a photosynthesis inhibitor, bromoxynil also acts as an uncoupler of oxidative phosphorylation in the mitochondria of plant cells. nih.govepa.govwiley.comcanada.ca Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of ATP.
As an uncoupling agent, bromoxynil disrupts the tight linkage between electron transport and ATP synthesis in the inner mitochondrial membrane. It dissipates the proton gradient that is normally established by the electron transport chain, which is necessary for ATP synthase to produce ATP. This action stops energy production and negatively affects plant respiration. epa.govcanada.cacanada.ca The dual impact on both photosynthesis and respiration makes bromoxynil a particularly effective and fast-acting herbicide.
Downstream Biochemical and Physiological Responses in Target Organisms
The inhibition of energy-conserving pathways triggers a cascade of downstream biochemical and physiological events in susceptible plants. The blockage of the PSII electron transport chain can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. noaa.gov This occurs because the energy from absorbed light cannot be dissipated through the normal electron transport pathway and is instead transferred to molecular oxygen.
The resulting accumulation of ROS leads to oxidative stress, causing widespread cellular damage. researchgate.net This damage manifests as lipid peroxidation of cell membranes, protein degradation, and destruction of pigments like chlorophyll. researchgate.net Macroscopically, these cellular events result in visible symptoms of phytotoxicity, including the yellowing of leaves (chlorosis), followed by tissue death (necrosis). umn.edu Ultimately, these processes lead to the inhibition of plant growth, reduced biomass, and the death of the target weed. pjoes.com
Table 2: Summary of Cellular and Physiological Effects of Bromoxynil This interactive table summarizes the effects of Bromoxynil at different biological levels.
| Level | Effect | Consequence | Source(s) |
| Molecular | Binds to D1 protein in PSII | Inhibition of electron transport | hb-p.comnoaa.govnih.gov |
| Molecular | Uncouples mitochondrial oxidative phosphorylation | Inhibition of ATP synthesis via respiration | epa.govwiley.comcanada.ca |
| Biochemical | Inhibition of photosynthetic ATP and NADPH synthesis | Energy deficit | hb-p.comncl.ac.uk |
| Biochemical | Generation of Reactive Oxygen Species (ROS) | Oxidative stress, lipid peroxidation | noaa.govresearchgate.net |
| Physiological | Chlorophyll degradation | Leaf yellowing (chlorosis) | umn.eduresearchgate.net |
| Physiological | Inhibition of growth and biomass accumulation | Stunted growth, plant death | pjoes.com |
| Physiological | Tissue damage | Leaf browning (necrosis) | umn.edu |
Environmental Fate and Biogeochemical Transformations
Abiotic Degradation Pathways and Rates
Abiotic degradation, which involves non-biological processes, plays a significant role in the breakdown of bromoxynil (B128292) heptanoate (B1214049) in the environment. The primary abiotic pathways are photolysis and hydrolysis.
Photolysis, or degradation by sunlight, is a key factor in the dissipation of bromoxynil esters in both water and soil. Bromoxynil octanoate (B1194180), a compound structurally and behaviorally similar to bromoxynil heptanoate, is rapidly degraded by photolysis in water and soil, with reported half-lives ranging from 2 to 4.6 days. canada.cacanada.ca In a laboratory study on sterile aqueous photolysis, bromoxynil octanoate showed a fast rate of decline, indicating that photolysis is a significant degradation route in natural aquatic environments. wiley.com The major photodegradation products identified when bromoxynil octanoate was applied were 4-hydroxybenzonitrile (B152051) and 2-bromo-4-cyanophenyl octanoate. wiley.com For bromoxynil itself, the major photodegradation products were 3,4-dihydroxybenzonitrile (B93048) and 3-bromo-4,5-dihydroxybenzonitrile. wiley.com While photolysis is a significant degradation pathway in water, it is not considered an important route of degradation for bromoxynil esters in soil.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this process is highly dependent on the pH of the surrounding medium. The hydrolysis of bromoxynil esters, including the heptanoate and octanoate forms, leads to the formation of the parent compound, bromoxynil. regulations.gov This transformation is significantly more rapid under alkaline conditions. canada.cacanada.ca
The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH levels. For bromoxynil octanoate, the hydrolysis half-life ranges from 1.7 to 34.1 days, depending on the pH. canada.cacanada.ca Specifically, at a pH of 7, the half-life is approximately 11 days, which shortens to 1.7 days at a pH of 9. nih.gov For this compound, the aqueous hydrolysis half-life at 20°C and pH 7 is reported to be 7.3 days, and 11.7 days at pH 5. herts.ac.uk In contrast, the resulting bromoxynil phenol (B47542) is stable to hydrolysis.
Interactive Data Table: Hydrolysis Half-life of Bromoxynil Esters
| Compound | pH | Temperature (°C) | Half-life (days) | Reference |
| This compound | 7 | 20 | 7.3 | herts.ac.uk |
| This compound | 5 | 20 | 11.7 | herts.ac.uk |
| Bromoxynil octanoate | 7 | - | 11 | nih.gov |
| Bromoxynil octanoate | 9 | - | 1.7 | nih.gov |
| Bromoxynil octanoate | Alkaline | - | 1.7 - 34.1 | canada.cacanada.ca |
Photolytic Dissipation Mechanisms in Aquatic and Terrestrial Environments
Biotic Degradation Processes by Microbial Communities
Microbial communities are central to the breakdown of this compound in the environment, utilizing it as a substrate for their metabolic processes under both aerobic and anaerobic conditions.
Under aerobic conditions, this compound and its related esters are rapidly degraded by soil microorganisms. The primary step is the cleavage of the ester bond to form bromoxynil. This is followed by the stepwise hydrolysis of the nitrile group. The degradation of bromoxynil octanoate in soil has a half-life ranging from 12 hours to 3.7 days. canada.cacanada.ca In laboratory studies, bromoxynil esters and bromoxynil phenol are not persistent in soil, with geomean DT50 values of 0.48 days for the esters and 0.60 days for bromoxynil under aerobic conditions.
The degradation of bromoxynil can lead to the formation of several metabolites. In one study, the major non-volatile degradates of bromoxynil phenol were 3,5-dibromo-4-hydroxybenzamide (B1230806) and 3,5-dibromo-4-hydroxybenzoic acid. epa.gov Mineralization, the complete breakdown of an organic compound to its inorganic constituents like carbon dioxide, is a significant fate process. Mineralization of bromoxynil octanoate reached 64% after 90 days in one study, while for bromoxynil phenol it was 34% after 28 days. Repeated applications of bromoxynil can affect the degradation rate. At lower concentrations, repeated applications led to faster degradation, while at higher concentrations, a lag phase was observed, and the degradation time increased. nih.gov
In the absence of oxygen, anaerobic degradation of bromoxynil proceeds through a different pathway. The initial and rapid hydrolysis of this compound and octanoate to bromoxynil still occurs. researchgate.netdntb.gov.ua Following this, the primary anaerobic degradation mechanism for bromoxynil is reductive dehalogenation. regulations.govnih.gov This process involves the removal of bromine atoms from the aromatic ring.
The anaerobic degradation of bromoxynil leads to the formation of 4-cyanophenol, which can be further transformed into phenol and ultimately mineralized to carbon dioxide. nih.govresearchgate.netdntb.gov.ua The soil microbe Desulfitobacterium chlororespirans, an anaerobic spore-forming microorganism, has been shown to dehalogenate bromoxynil to 4-cyanophenol and also transform 3,5-dibromo-4-hydroxybenzoate. nih.govnih.gov This bacterium can use bromoxynil as an electron acceptor for growth. nih.gov
The efficient breakdown of this compound is often carried out by synergistic microbial consortia rather than single microbial species. A consortium containing Acinetobacter sp. AG3 and Bacillus sp. R45 was found to mineralize bromoxynil octanoate more efficiently than either strain could individually. nih.gov The degradation pathway elucidated for this consortium showed that interspecies metabolic interactions, such as the syntrophic exchange of small metabolites, were key to the enhanced degradation. nih.gov This highlights the importance of microbial community interactions in the bioremediation of environments contaminated with bromoxynil and its esters.
Anaerobic Reductive Dehalogenation and Other Biotransformations
Plant Metabolism and Conjugation Processes
This compound, an ester of the herbicide bromoxynil, undergoes significant metabolic transformation within plants following application. canada.caepa.gov As a post-emergence, contact herbicide, its primary mode of action is the inhibition of photosynthesis. canada.cacanada.ca The metabolic fate within the plant is crucial to its efficacy and eventual degradation. Due to the chemical and physical similarities between this compound and bromoxynil octanoate, data from the latter is often used to describe the environmental fate of the former. canada.cacanada.cacanada.ca
Uptake, Translocation, and Sequestration within Plant Tissues
This compound is formulated as a lipophilic ester to enhance its uptake through the waxy cuticle of plant leaves. eurl-pesticides.eueurl-pesticides.eu Following foliar application, it is absorbed by the leaves and exhibits some systemic activity, allowing for translocation within the plant. herts.ac.ukherts.ac.ukhb-p.com
Once inside the plant, this compound is rapidly hydrolyzed to its biologically active form, the parent phenol, bromoxynil. epa.gov This rapid conversion means that the ester form is often transient. The herbicidal action is primarily from the bromoxynil phenol, which inhibits photosystem II, disrupting energy production and leading to plant death. canada.cacanada.cahb-p.com Some weed species have developed "non-target-site resistance," which involves mechanisms that reduce the amount of active herbicide reaching its target site. googleapis.comepo.orgjustia.comgoogleapis.com These resistance mechanisms can include reduced herbicide uptake, decreased translocation, or increased sequestration of the compound, effectively isolating it from its site of action within the plant. googleapis.comepo.orgjustia.comgoogleapis.com
Table 1: Research Findings on Plant Metabolism of Bromoxynil Esters
| Process | Observation | Implication | Source(s) |
|---|---|---|---|
| Uptake | Ester forms (heptanoate, octanoate) are more lipophilic than the parent phenol. | Enhances absorption through the plant leaf cuticle. | eurl-pesticides.eueurl-pesticides.eu |
| Metabolism | Rapid in-vivo hydrolysis of the ester to the active bromoxynil phenol. | The ester is a pro-herbicide; the phenol is the primary active form. | epa.gov |
| Translocation | Exhibits contact action with some systemic activity. | Allows for movement from the point of contact to other parts of the plant. | herts.ac.ukherts.ac.uk |
| Resistance | Mechanisms in some weeds can reduce uptake, translocation, or increase sequestration. | Reduces the efficacy of the herbicide in resistant biotypes. | googleapis.comjustia.comgoogleapis.com |
Formation of Conjugated Metabolites (e.g., Glucosides, Sulfates)
Following the initial hydrolysis of this compound to bromoxynil phenol, the primary detoxification pathway in plants is conjugation. eurl-pesticides.eueurl-pesticides.eu This process involves the covalent bonding of the bromoxynil molecule with endogenous substances like sugars, amino acids, or other organic molecules. eurl-pesticides.eueurl-pesticides.eu
This conjugation serves to detoxify the xenobiotic compound and increase its water solubility, which facilitates its transport and sequestration into vacuoles or incorporation into cell wall components. eurl-pesticides.eueurl-pesticides.eu In plants, typical conjugation partners include sugars, leading to the formation of glucosides. eurl-pesticides.eu The extent and specific nature of conjugate formation can differ between plant species and be influenced by factors such as the plant's growth stage and environmental conditions. eurl-pesticides.eueurl-pesticides.eu While specific studies detailing the full range of this compound conjugates in various plants are limited, the general pathway for phenolic herbicides involves these conjugation processes. eurl-pesticides.eueurl-pesticides.eu
Environmental Partitioning and Transport Phenomena
The movement and distribution of this compound in the environment are governed by its physical and chemical properties and its rapid transformation.
Adsorption and Desorption Dynamics in Diverse Soil and Sediment Matrices
Once in the environment, this compound and its primary metabolite, bromoxynil, can be transported from treated areas via surface runoff or on wind-eroded dust particles. canada.cacanada.cacanada.ca The mobility of the compound in soil is a key factor in its potential to contaminate non-target areas.
Studies on the chemically similar bromoxynil octanoate show it to be mobile in sand, sandy loam, and loam soils. canada.cacanada.cacanada.ca However, its persistence in the soil is limited by its rapid degradation. canada.cacanada.ca The parent bromoxynil has a reported soil half-life of approximately 4.12 days. canada.cacanada.ca The adsorption of bromoxynil to soil particles is moderate, with a reported Koc value of 302, suggesting that it has a moderate potential for movement in soil. nih.gov Because bromoxynil has a pKa of 3.86, it will exist predominantly in its anionic form in most environmental soils and waters, and anions are generally less prone to strong adsorption to soil organic carbon and clay compared to their neutral counterparts. nih.gov
Leaching Potential and Groundwater Transport Modeling
The potential for this compound to leach into groundwater is considered low. canada.caherts.ac.ukherts.ac.uk This is primarily due to the rapid hydrolysis of the ester to bromoxynil phenol, which is then subject to further, rapid microbial degradation in both aerobic and anaerobic conditions, ultimately leading to the formation of carbon dioxide. canada.caepa.govcanada.ca
Although the parent bromoxynil has moderate mobility, its lack of persistence in soil prevents significant downward movement through the soil profile. epa.govcanada.caherts.ac.uk Therefore, despite its use in agriculture, regulatory assessments conclude that there is a low potential for groundwater contamination from the use of bromoxynil esters. canada.caepa.govcanada.ca
Volatilization and Atmospheric Distribution Considerations
Volatilization of this compound from treated surfaces or surface waters is not considered a significant route of environmental dissipation. canada.cacanada.ca The vapor pressure and Henry's Law constant for bromoxynil and its esters indicate that they should not readily volatilize. canada.caepa.govcanada.ca This suggests that long-range atmospheric transport of the compound is unlikely. canada.cacanada.ca However, transport can occur via spray drift during application or through the movement of soil dust particles to which the herbicide has adsorbed. canada.cacanada.ca
Table 2: Environmental Partitioning and Transport Properties of Bromoxynil and its Esters
| Parameter | Finding/Value | Environmental Significance | Source(s) |
|---|---|---|---|
| Soil Mobility (Bromoxynil octanoate) | Mobile in sand, sandy loam, and loam soils. | Indicates potential for movement within the soil profile. | canada.cacanada.ca |
| Soil Half-Life (Bromoxynil) | ~4.12 days | Low persistence limits the extent of leaching. | canada.cacanada.ca |
| Groundwater Contamination Potential | Low | Rapid degradation of the ester and the parent phenol minimizes leaching risk. | canada.caepa.govherts.ac.ukherts.ac.uk |
| Volatilization Potential | Low | Unlikely to undergo significant volatilization or long-range atmospheric transport. | canada.caepa.govcanada.ca |
| Atmospheric Transport | Can occur via spray drift and adsorbed soil particles. | Represents a pathway for short-range, off-target movement. | canada.cacanada.ca |
Mechanisms of Herbicide Resistance in Weed Biotypes
Target-Site Resistance (TSR) Evolution
Target-site resistance (TSR) occurs when the herbicide's target protein is modified, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. nih.govisws.org.in For bromoxynil (B128292), the target is the D1 protein (encoded by the chloroplast psbA gene) within the Photosystem II complex. sci-hub.se
Photosystem II D1 Protein Point Mutations and Their Functional Impact
The most prevalent and well-documented mechanism of target-site resistance to PSII-inhibiting herbicides involves point mutations in the psbA gene. sci-hub.se These single nucleotide changes result in amino acid substitutions in the D1 protein, altering the herbicide's binding niche. nih.govmdpi.com
Several key mutations have been identified in various weed species that affect the binding of PSII inhibitors. mdpi.com For instance, a mutation leading to a substitution of glycine (B1666218) for serine at position 264 (Ser264Gly) is commonly found in triazine-resistant weeds. nih.gov This mutation confers a high level of resistance to triazine herbicides but, interestingly, can result in "negative cross-resistance" or super-sensitivity to bromoxynil. nih.govwiley.com Structural modeling suggests the Ser264Gly substitution enhances hydrogen bonding between bromoxynil and the D1 protein, increasing its effectiveness. nih.govwiley.com
Conversely, other mutations provide resistance to different classes of PSII inhibitors while maintaining susceptibility to bromoxynil. A novel mutation resulting in a valine for phenylalanine substitution at position 274 (Phe274Val) in wild radish (Raphanus raphanistrum) conferred resistance to atrazine (B1667683) and diuron (B1670789) but not to bromoxynil. nih.govresearchgate.net Similarly, a mutation at residue 219, substituting isoleucine for valine (Val219Ile) in Kochia scoparia, provided resistance to diuron and tebuthiuron (B33203) but not bromoxynil. nih.gov In some cases, this Val219Ile mutation has been shown to confer super-sensitivity to bromoxynil in other weed species. wiley.com
Table 1: Documented Point Mutations in the psbA Gene and Their Impact on Bromoxynil Efficacy
| Mutation (Amino Acid Substitution) | Weed Species Example | Effect on Bromoxynil | Cross-Resistance Profile | Reference(s) |
|---|---|---|---|---|
| Ser264Gly | Raphanus raphanistrum (Wild Radish) | Super-sensitivity (Negative Cross-Resistance) | High resistance to triazines (e.g., atrazine). | nih.govwiley.comresearchgate.net |
| Phe274Val | Raphanus raphanistrum (Wild Radish) | Susceptible | Modest resistance to atrazine and diuron. | nih.govresearchgate.net |
| Val219Ile | Kochia scoparia | Susceptible / Super-sensitive | Resistance to diuron and tebuthiuron. | wiley.comnih.gov |
| Asn266Thr | Senecio vulgaris | High-level resistance | High resistance to terbacil; low resistance to metribuzin. | isws.org.in |
Gene Duplication and Overexpression of Target Proteins
A less common TSR mechanism involves an increase in the amount of the target protein, which can be achieved through the amplification (duplication) of the gene encoding it or through regulatory changes that increase its expression. nih.govnih.gov This overproduction of the target enzyme means that a standard herbicide dose is insufficient to inhibit all the protein copies, allowing the plant to maintain its normal physiological functions. isws.org.innih.gov While gene amplification has been identified as a significant resistance mechanism for other herbicides, such as glyphosate (B1671968), specific documented cases of psbA gene amplification conferring resistance to bromoxynil in weed biotypes are not as widely reported as point mutations. nih.govmdpi.com
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These mechanisms are often more complex than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. isws.org.inresearchgate.net
Enhanced Metabolic Detoxification Mediated by Cytochrome P450 Monooxygenases
One of the most critical NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. isws.org.in Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a central role in this process by catalyzing oxidative reactions. researchgate.netmontana.edu In resistant weeds, certain P450 enzymes can recognize and degrade specific herbicides at a faster rate than in susceptible plants. This rapid detoxification prevents the herbicide from accumulating to lethal levels at the PSII target site. Research has suggested that specific P450s can be induced by bromoxynil application and may be involved in its metabolism, thereby enhancing herbicide tolerance. The complexity of NTSR means that P450-mediated resistance can confer resistance to multiple herbicides with different modes of action. researchgate.net
Glutathione S-Transferase (GST) and Glucosyl Transferase Involvement in Conjugation
Following initial modification (often by P450s), the second phase of detoxification typically involves conjugation, where the herbicide metabolite is linked to endogenous molecules like sugars or peptides. This process increases the water solubility of the herbicide, facilitating its transport and sequestration. Glutathione S-transferases (GSTs) are key enzymes that catalyze the conjugation of herbicides with the tripeptide glutathione. nih.govsci-hub.se Increased activity or expression of specific GSTs has been linked to herbicide resistance in numerous weeds. sci-hub.seresearchgate.net For example, the natural tolerance of corn to atrazine, another PSII inhibitor, is partly due to efficient detoxification via GSTs. pressbooks.pub Glucosyl transferases (GTs) also play a role by conjugating herbicides with glucose. nih.gov This conjugation effectively neutralizes the herbicide, preparing it for permanent storage within the plant cell, often in the vacuole.
Alterations in Herbicide Uptake, Translocation, and Subcellular Sequestration
For a foliar-applied herbicide like bromoxynil heptanoate (B1214049) to be effective, it must be absorbed by the leaves and, in some cases, translocated to other parts of the plant. cambridge.org NTSR can arise from modifications to these transport processes.
Reduced Uptake and Translocation: While less common, some resistant biotypes may exhibit reduced herbicide absorption through the leaf cuticle. isws.org.in More frequently, resistance can be conferred by impaired translocation. Studies comparing resistant and susceptible species have shown that bromoxynil is less mobile in the resistant species, with more of the herbicide remaining in the treated leaf. cambridge.org This restricted movement prevents the herbicide from reaching PSII in sufficient quantities throughout the plant. cambridge.org
Subcellular Sequestration: Once inside the cell, resistant plants can actively sequester the herbicide away from its target site in the chloroplasts. A primary mechanism is pumping the herbicide or its conjugated metabolites into the vacuole, which acts as a cellular "storage bin." nih.govmdpi.com This compartmentalization effectively isolates the toxic compound, preventing it from interfering with photosynthesis. This mechanism of vacuolar sequestration has been well-documented for providing resistance to other herbicides, such as glyphosate and paraquat. isws.org.innih.gov
Molecular and Genetic Basis of Resistance Inheritance
The evolution of herbicide resistance in weeds is a complex process driven by genetic mutations that confer the ability to survive and reproduce after herbicide application. researchgate.net The inheritance of these resistance traits plays a crucial role in their dissemination within and among weed populations.
Resistance to bromoxynil, a photosystem II (PSII) inhibitor, can arise from different genetic mechanisms. nih.gov One of the well-documented mechanisms is target-site resistance (TSR), which involves modifications to the herbicide's target protein. nih.gov
A key gene involved in TSR to PSII inhibitors is the psbA gene, which codes for the D1 protein in the photosystem II complex. nih.govresearchgate.net Specific point mutations within this gene can alter the D1 protein's structure, reducing the binding affinity of herbicides like bromoxynil. For instance, a mutation leading to an amino acid substitution from asparagine (Asn) to threonine (Thr) at position 266 of the D1 protein has been identified in a bromoxynil-resistant population of Senecio vulgaris (common groundsel). nih.gov This specific mutation, while previously reported in cyanobacteria, was the first of its kind to be identified in a higher plant exhibiting resistance to PSII inhibitors. nih.gov Other mutations in the psbA gene, such as the Val-219-Ile substitution, have been shown to confer cross-resistance to multiple PSII inhibitors in various weed species. cambridge.org
Another significant mechanism, particularly relevant to transgenic crops, is metabolic resistance. This involves the introduction of genes that enable the plant to detoxify the herbicide. A prime example is the bacterial bxn gene, isolated from Klebsiella pneumoniae subsp. ozaenae. researchgate.netebr-journal.org This gene encodes a nitrilase enzyme that specifically converts bromoxynil into its non-toxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid. nih.govnottingham.ac.uk The introduction of this gene into crops like cotton and potato has conferred high levels of resistance to bromoxynil. nih.govmdpi.comcambridge.org
The following table summarizes identified genes and mutations conferring resistance to bromoxynil and other PSII inhibitors.
| Gene/Mutation | Organism/Weed Species | Resistance Mechanism | Herbicide(s) |
| bxn gene | Klebsiella pneumoniae subsp. ozaenae | Metabolic detoxification (nitrilase) | Bromoxynil |
| Asn266 to Thr mutation in psbA | Senecio vulgaris | Target-site resistance | Bromoxynil, Terbacil |
| Val-219-Ile mutation in psbA | Ambrosia artemisiifolia | Target-site resistance | Linuron, Metribuzin |
| Trp-574-Leu mutation in ALS | Silene conoidea | Target-site resistance | Tribenuron-methyl and other ALS inhibitors |
This table is interactive. You can sort the columns by clicking on the headers.
The spread of herbicide resistance is heavily influenced by gene flow, which occurs through the movement of pollen and seeds from resistant plants. nih.gov Cross-pollination between resistant and susceptible individuals can lead to the rapid accumulation of resistance mechanisms within a population. nih.gov The rate of dispersal is dependent on several factors, including the weed's mating system (self-pollinating vs. outcrossing), seed dispersal mechanisms, and the dominance of the resistance allele. researchgate.netresearchgate.net
For maternally inherited traits, such as those conferred by mutations in the chloroplast-encoded psbA gene, the primary mode of dispersal is through seed movement. cambridge.orgresearchgate.net In contrast, nuclear-encoded resistance genes, like the bxn gene in transgenic crops or genes responsible for non-target-site resistance, can be disseminated through both pollen and seed. ebr-journal.orgnzpps.org
Studies have documented the potential for gene flow from transgenic herbicide-resistant crops to wild relatives. For example, feral populations of oilseed rape in Japan have been found to possess multiple herbicide resistance traits, including resistance to bromoxynil, due to cross-pollination. ebr-journal.org This highlights the importance of monitoring and managing gene flow to mitigate the spread of resistance.
Identification of Resistance-Conferring Genes and Alleles
Cross-Resistance and Multiple Resistance Development Patterns
The repeated use of a single herbicide or herbicides with the same mode of action can lead to the evolution of weed populations with resistance to multiple herbicides. This can manifest as cross-resistance or multiple resistance.
Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides. For example, a single mutation in the psbA gene, such as the Asn266 to Thr substitution in Senecio vulgaris, conferred resistance not only to bromoxynil but also to terbacil. nih.gov However, this same population was not resistant to triazine or urea (B33335) herbicides, indicating that the cross-resistance pattern is specific to the mutation and the herbicides . nih.gov In some cases, a phenomenon known as negative cross-resistance can occur, where a mutation that confers resistance to one herbicide leads to increased sensitivity to another. For instance, wild radish with a specific mutation conferring high resistance to atrazine was found to be super-sensitive to bromoxynil. uwa.edu.au
Multiple resistance is the phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides with different modes of action. hracglobal.comumn.edu This can result from the accumulation of different resistance genes through sexual reproduction or the selection of multiple resistance mechanisms within a population over time. nih.gov For example, a population of Lolium multiflorum (Italian ryegrass) in China was found to have evolved multiple resistance to inhibitors of acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), and photosystem II. mdpi.com Similarly, some populations of Digitaria sanguinalis have shown resistance to both ALS inhibitors and photosystem inhibitors like bromoxynil octanoate (B1194180). researchgate.net
The development of cross- and multiple resistance poses a significant challenge to weed management. The table below illustrates some documented patterns of cross- and multiple resistance involving PSII inhibitors.
| Weed Species | Resistance Type | Herbicides with Confirmed Resistance |
| Senecio vulgaris | Cross-resistance | Bromoxynil, Terbacil nih.gov |
| Ambrosia artemisiifolia | Cross-resistance | Linuron, Metribuzin cambridge.org |
| Digitaria sanguinalis | Multiple resistance | Nicosulfuron (ALS inhibitor), Bromoxynil octanoate (PSII inhibitor), Atrazine (PSII inhibitor) researchgate.net |
| Lolium multiflorum | Multiple resistance | Pyroxsulam (ALS inhibitor), Pinoxaden (ACCase inhibitor), Isoproturon (PSII inhibitor) mdpi.com |
| Raphanus raphanistrum | Cross-resistance | Pyrasulfotole (B166964), Mesotrione, Topramezone (all HPPD inhibitors), and the co-formulated pyrasulfotole + bromoxynil cambridge.org |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Analytical Methodologies and Research Techniques
Chromatographic Techniques for Trace Analysis and Quantification
Chromatographic methods are the cornerstone for separating Bromoxynil (B128292) heptanoate (B1214049) from complex matrices and quantifying its presence at trace levels.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Bromoxynil heptanoate. A typical HPLC method involves a reverse-phase (RP) C18 column. lgcstandards.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. sielc.com For applications requiring mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com
Detection is commonly achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. lgcstandards.comresearchgate.net this compound exhibits characteristic UV absorption maxima that are utilized for its detection. In methanol, it shows maximum absorbance at wavelengths of 214 nm and 295 nm. herts.ac.uk Another study reported absorption maxima at 218 nm and 290 nm. erudit.org The choice of a C18 column, such as a ReproSil 100 C18, has been documented for the separation of this compound. lgcstandards.com The scalability of HPLC methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.com
A study on the simultaneous determination of Bromoxynil and MCPA employed RP-HPLC with a UV detector, highlighting the technique's utility for analyzing herbicide formulations. researchgate.net Furthermore, HPLC methods have been developed for the direct determination of this compound and its primary hydrolysis product, bromoxynil, in aqueous samples. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Details | Source(s) |
| Column | Reverse-phase C18 (e.g., ReproSil 100 C18, Newcrom R1) | lgcstandards.comsielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric or Formic Acid | sielc.com |
| Detection | Diode-Array Detector (DAD) | lgcstandards.comresearchgate.net |
| UV Absorption Maxima (in Methanol) | 214 nm and 295 nm | herts.ac.uk |
| UV Absorption Maxima (in Methanol) | 218 nm and 290 nm | erudit.org |
This table presents a summary of typical HPLC conditions used for the analysis of this compound based on available research.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for its determination in technical materials and formulations. cipac.org An established method utilizes a GC system with an OV-101 column and an internal standard for quantification. cipac.org
For enhanced sensitivity and selectivity, GC is often coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). GC-ECD is particularly effective for detecting halogenated compounds like this compound. Methods have been developed for the determination of bromoxynil and its esters in food of animal origin with a limit of quantification (LOQ) of 0.01 mg/kg in milk and 0.05 mg/kg in various tissues, expressed as bromoxynil. wiley.com Analytical methods using GC with either a microcoulometric detector (MCD) or ECD are available for residue analysis in livestock tissues. federalregister.govepa.gov
GC-MS provides definitive identification and quantification. It has been used for monitoring bromoxynil residues in body fluids with an LOQ of 0.05 mg/L. wiley.com The EPA has also listed a GC-MS method (EPA-RCA 8270D) for the analysis of bromoxynil in solid waste, soils, air sampling media, and water, with a detection limit of 10 µg/L. nih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) plays a pivotal role in identifying metabolites and elucidating the structure of unknown compounds related to this compound.
LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound and its metabolites in complex matrices. This method is capable of monitoring residues in environmental samples like soil and water with LOQs as low as 0.01 mg/kg and 0.05 µg/L, respectively. wiley.com It is also the preferred method for determining residues in food and feed of plant origin, achieving an LOQ of 0.01 mg/kg. wiley.com
In LC-MS/MS analysis of this compound, a common observation is the in-source fragmentation of the parent molecule (around 389 Da) to its primary hydrolysis product, bromoxynil (around 276 Da). chromforum.org To accurately quantify the heptanoate ester, it is often necessary to acidify the sample to stabilize the compound and prevent its complete hydrolysis to bromoxynil. chromforum.org The development of LC-MS/MS methods requires careful optimization of mobile phases, often using acetonitrile, water, and formic acid, with a C18 column. chromforum.orglcms.cz
Metabolism studies in rats have shown that this compound is metabolized through hydrolysis and conjugation, with metabolites such as bromoxynil sulfate (B86663) and bromoxynil glucuronide being identified in urine. apvma.gov.au LC-MS/MS is instrumental in detecting and identifying these conjugated metabolites.
For comprehensive screening and identification of unknown metabolites, high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS are employed. thermofisher.comresearchgate.net These instruments provide high mass accuracy and resolution, allowing for the differentiation of analytes from matrix interferences. thermofisher.comnih.gov
Orbitrap MS, in particular, offers the capability of full scan acquisition with high resolution (from 70,000 up to 280,000), enabling the detection of all ions in a single run. thermofisher.com This is advantageous for untargeted screening of metabolites and degradation products. vliz.be Both QTOF and Orbitrap systems can be used for quantitative and qualitative analysis, providing a powerful tool for research in areas like environmental fate and metabolomics. thermofisher.comresearchgate.net While both instrument types are powerful, they can sometimes detect unique sets of peak pairs, suggesting that combining data from both can provide a more comprehensive metabolome analysis. nih.gov The development of methods using UHPLC coupled with Orbitrap MS has been shown to be effective for the analysis of various contaminants in complex matrices. vliz.be
Table 2: High-Resolution Mass Spectrometry Techniques for this compound Analysis
| Technique | Application | Key Features | Source(s) |
| LC-MS/MS | Trace residue analysis in food and environmental samples; Metabolite quantification. | High sensitivity and selectivity; Requires targeted analysis. | wiley.comchromforum.org |
| QTOF-MS | Screening and identification of unknown metabolites; Structural elucidation. | High mass accuracy and resolution. | researchgate.netnih.gov |
| Orbitrap-MS | Comprehensive screening (targeted and untargeted); Quantitative and qualitative analysis. | Ultra-high resolution; Full scan acquisition. | thermofisher.comvliz.be |
This table summarizes the applications and key features of high-resolution mass spectrometry techniques in the analysis of this compound and its metabolites.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis, NMR)
Spectroscopic techniques provide fundamental information about the molecular structure and properties of this compound.
UV-Visible (UV-Vis) spectroscopy is used to determine the absorption characteristics of this compound. In methanol, it exhibits absorption maxima at approximately 214 nm and 295 nm. herts.ac.uk Another source reports these peaks at 218 nm and 290 nm. erudit.org This information is foundational for developing HPLC-DAD methods. UV-Vis spectroscopy has also been employed to study the photodegradation of this compound. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structure elucidation. hyphadiscovery.com While specific NMR data for this compound is not detailed in the provided search results, standard NMR techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC would be used to confirm its chemical structure. hyphadiscovery.combbhegdecollege.com These techniques are crucial for identifying the exact position of atoms and the connectivity within the molecule, which is essential for confirming the structure of metabolites and degradation products. hyphadiscovery.com
Radioisotopic Tracing Techniques for Metabolism and Fate Studies
Radioisotopic tracing is a pivotal technique for elucidating the metabolic pathways and environmental fate of herbicides like this compound. By labeling the compound with a radioisotope, typically Carbon-14 (¹⁴C), researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) in biological systems and its degradation in various environmental compartments.
Studies utilizing radiolabeled bromoxynil esters provide definitive insights into their behavior. Because this compound and bromoxynil octanoate (B1194180) are chemically and physically similar, data from one can often be applied to the other. canada.caepa.gov
In pivotal metabolism studies, rats were administered radiolabeled this compound. govinfo.gov A study involving single low doses (2 mg/kg), single high doses (20 mg/kg), and repeated low doses demonstrated that the compound is rapidly absorbed and widely distributed in tissues. govinfo.gov The highest concentrations of radioactivity were detected in the blood, plasma, liver, kidneys, and thyroid. govinfo.gov The primary metabolic pathway was identified as ester hydrolysis, where this compound is converted to its active form, bromoxynil (phenol). govinfo.gov The vast majority of the administered radioactivity was excreted, primarily in the urine, with bromoxynil phenol (B47542) being the main urinary metabolite. govinfo.gov Both bromoxynil phenol and the unchanged parent compound, this compound, were found in the feces. govinfo.gov After seven days, no significant retention of radioactivity in the tissues was observed, indicating efficient elimination. govinfo.gov
Similar findings were reported in studies with ¹⁴C-labeled bromoxynil octanoate. In these experiments, 84-89% of the radioactivity was excreted in the urine of male rats and 76-80% in females within seven days. canada.ca Fecal excretion accounted for 6-10% in both sexes. canada.ca
Environmental fate studies using radiolabeling have shown that bromoxynil esters undergo rapid degradation. In soil, ¹⁴C-labeled bromoxynil octanoate demonstrated low persistence. wiley.com The degradation pathway involves the formation of major metabolites, including bromoxynil, 3,5-dibromo-4-hydroxybenzamide (B1230806) (M01), and 3,5-dibromo-4-hydroxybenzoic acid (M02). wiley.com Ultimately, significant mineralization of the phenyl ring to carbon dioxide (¹⁴CO₂) occurs, accounting for up to 64.3% of the applied radioactivity after 90 days. wiley.com In aqueous environments, bromoxynil esters readily hydrolyze to bromoxynil, with half-lives dependent on pH. canada.ca
Table 1: Distribution of ¹⁴C-Residues in Rats Following Oral Administration of Labeled Bromoxynil Esters
| Species | Compound Administered | Dose | Primary Excretion Route | Major Metabolite Detected | Tissue Distribution Highlights | Source(s) |
| Rat | This compound | 2 mg/kg & 20 mg/kg | Urine | Bromoxynil Phenol | Blood, Plasma, Liver, Kidney, Thyroid | govinfo.gov |
| Rat | Bromoxynil Octanoate | Not specified | Urine (84-89% males, 76-80% females) | Free and Conjugated Bromoxynil | Not specified | canada.ca |
Table 2: Major Metabolites Identified in Environmental Fate Studies Using ¹⁴C-Labeled Bromoxynil Octanoate
| Metabolite Name | Metabolite Code | Maximum % Applied Radioactivity (AR) | Source(s) |
| Bromoxynil | - | 44.6% | wiley.com |
| 3,5-dibromo-4-hydroxybenzamide | M01 | 32.4% | wiley.com |
| 3,5-dibromo-4-hydroxybenzoic acid | M02 | 34.8% | wiley.com |
Sample Preparation and Derivatization Strategies for Complex Matrices
The accurate quantification of this compound and its metabolites in complex matrices such as soil, water, and biological tissues necessitates robust sample preparation techniques. These strategies are designed to extract the analytes of interest, remove interfering substances, and concentrate the sample for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
For air sampling, analytes are collected on filters, such as PTFE-coated glass fiber or PTFE membranes. cdc.gov The sample preparation involves transferring the filter to a container and desorbing the analytes with a solvent like acetonitrile. cdc.gov To remove particulate matter before injection into the chromatograph, the resulting extract is filtered through a syringe filter (e.g., 0.5-µm PTFE). cdc.gov
For solid and liquid matrices like soil, corn, and water, liquid-liquid extraction (LLE) is a common and effective technique. researchgate.net A simple and rapid one-step LLE and partitioning method has been developed for the analysis of bromoxynil octanoate in soil, corn leaves, and corn seeds. researchgate.net This is followed by analysis using GC with either an electron capture detector (GC-ECD) or mass spectrometry (GC/MS). researchgate.net To account for matrix effects that can suppress or enhance the analytical signal, quantification is often performed using matrix-matched calibration solutions. researchgate.net
A critical consideration in sample preparation is the potential for analyte loss due to adsorption. For instance, high-density polyethylene (B3416737) storage containers have been shown to adsorb significant amounts of bromoxynil octanoate from solution. researchgate.net Therefore, proper selection of storage and processing materials is crucial, and in some cases, rinsing the container with a solvent may be necessary to ensure quantitative recovery. researchgate.net
Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is not typically required for this compound itself, as it is amenable to direct GC analysis. However, its primary metabolite, bromoxynil phenol, may be derivatized to improve its volatility and chromatographic behavior for GC analysis, although modern HPLC methods can often analyze it directly without this step. The focus for this compound remains on efficient extraction and clean-up.
Table 3: Example Sample Preparation Method for Bromoxynil Esters in Soil and Corn
| Step | Procedure | Purpose | Source(s) |
| 1. Extraction | One-step liquid-liquid extraction and partitioning. | To isolate the analyte from the solid matrix. | researchgate.net |
| 2. Quantification | Use of matrix-matched calibration solutions. | To compensate for signal suppression or enhancement from co-extracted matrix components. | researchgate.net |
| 3. Analysis | Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC/MS). | To separate, identify, and quantify the analyte. | researchgate.net |
| Recovery Rate | 82.3-110.7% | - | researchgate.net |
| Limit of Quantitation (LOQ) | 0.005 mg/kg (ECD), 0.2 mg/kg (MS) | - | researchgate.net |
Synthetic Chemistry and Analog Development Research
Advanced Synthetic Routes for Bromoxynil (B128292) Heptanoate (B1214049) and Related Benzonitrile (B105546) Esters
The industrial production of bromoxynil heptanoate, the heptanoic acid ester of bromoxynil, relies on efficient synthetic pathways for both the core phenol (B47542) structure and the subsequent esterification. Bromoxynil itself is 3,5-dibromo-4-hydroxybenzonitrile. Traditional synthesis of this precursor often involved the use of hazardous elemental bromine. More advanced and environmentally conscious methods have been developed that utilize a combination of sodium bromide and sodium bromate (B103136) in an aqueous medium, offering high yields and purity under ambient conditions.
Historically, the esterification of the 3,5-dihalo-4-hydroxy-benzonitrile core to create herbicides like this compound was achieved through multi-step processes. These methods included reacting the benzonitrile derivative with an acid anhydride (B1165640) in the presence of a condensing agent or with an acid halide using a tertiary base. google.com Such routes often incurred significant productivity costs and required complex purification steps.
A significant advancement in the synthesis of benzonitrile esters is the development of a one-solvent process. google.com This innovative route allows for the synthesis to occur sequentially in a single solvent medium, typically a halogenated aliphatic hydrocarbon. The process begins with the bromination of the starting material, 4-cyanophenol (p-hydroxybenzonitrile), using preformed bromine chloride to yield 3,5-dibromo-4-hydroxybenzonitrile. google.com Crucially, this intermediate is not isolated. Instead, it is directly esterified in the same reaction vessel by adding an appropriate acid halide, such as heptanoyl chloride, to produce the final this compound ester. google.com This one-pot method improves efficiency and reduces waste compared to previous multi-step syntheses.
Commercially, this compound is also found in mixed ester formulations. One such technical material is a combination of bromoxynil octanoate (B1194180) and this compound. wiley.com
| Starting Material | Reagents | Key Process Feature | Product |
| 4-Hydroxybenzonitrile (B152051) | 1. Bromine Chloride2. Heptanoyl Chloride | Sequential bromination and esterification in a single solvent without isolation of the intermediate. google.com | This compound |
| 4-Hydroxybenzonitrile | Sodium Bromide, Sodium Bromate, HCl | "Green" aqueous synthesis of the bromoxynil precursor. | 3,5-dibromo-4-hydroxybenzonitrile |
Rational Design and Synthesis of Novel Bromoxynil Analogues
A key strategy in modern herbicide development is the rational design and synthesis of structural analogues of established compounds like bromoxynil. nih.gov This approach aims to discover new molecules with enhanced herbicidal activity, a different weed control spectrum, or improved crop selectivity. nih.gov The core structure of bromoxynil provides a versatile scaffold for modification.
Research efforts have focused on replacing the benzene (B151609) ring of bromoxynil with various heterocyclic systems. This strategy led to the synthesis of several novel analogues, including:
A pyridine (B92270) analogue (2,6-dibromo-5-hydroxypyridine-2-carbonitrile sodium salt) nih.gov
A novel pyrimidine (B1678525) analogue (4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile sodium salt) nih.gov
A novel pyridine N-oxide analogue (2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile) nih.gov
The synthesis of these and other analogues often involves multi-step chemical reactions. For example, the creation of certain related herbicidal compounds has been accomplished through carbodiimide (B86325) mediated amide formation, where a carboxylic acid is reacted with an amine. tennessee.edu This highlights the precision and creativity required in organic synthesis to produce these complex molecules. solubilityofthings.com
Structure-Activity Relationship (SAR) Studies for Herbicidal Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical's structure influence its biological activity. solubilityofthings.com For bromoxynil and its derivatives, SAR studies help elucidate the chemical features necessary for potent herbicidal action, which is primarily the inhibition of Photosystem II (PSII).
Comparative studies evaluating newly synthesized bromoxynil analogues against the parent compound have yielded critical SAR insights. When tested for herbicidal activity, the novel analogues displayed varying levels of efficacy. nih.gov For instance, the pyridine and pyridine-N-oxide analogues demonstrated greater potency than bromoxynil on redroot pigweed (Amaranthus retroflexus). nih.gov Conversely, the pyrimidine analogue resulted in the least injury across all tested weed and crop species, indicating that the specific arrangement of atoms in the heterocyclic ring is crucial for activity. nih.gov A pyridine analogue also showed high efficacy (>80%) against a glyphosate-resistant population of Palmer amaranth (B1665344) (Amaranthus palmeri), suggesting its potential to manage resistant weeds. nih.gov
These findings indicate that replacing the phenyl ring with a pyridine ring can enhance binding at the target site, while a pyrimidine ring diminishes it. nih.gov Such SAR data is invaluable for guiding the design of future herbicides with optimized potency and selectivity profiles.
Herbicidal Efficacy of Bromoxynil Analogues on Amaranthus retroflexus
| Compound | Efficacy (% Control) |
|---|---|
| Bromoxynil | Moderate |
| Pyridine Analogue | High |
| Pyridine-N-oxide Analogue | High |
| Pyrimidine Analogue | Low |
Data derived from qualitative descriptions in published research. nih.gov
Computational Chemistry and Molecular Docking Simulations for Target Binding Predictions
Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the interactions between herbicides and their biological targets. mdpi.com For bromoxynil, which acts by inhibiting electron transport in Photosystem II, these techniques are used to model its binding within the QB pocket of the D1 protein. nih.govacs.org
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (the herbicide) within the active site of its target protein. ijpbs.com Studies on bromoxynil have used docking to investigate how it fits into the D1 protein. These simulations show that the deprotonated (phenolate) form of bromoxynil binds to the D1-His215 residue in the QB pocket. acs.org The interaction is predicted to be a strong hydrogen bond between the phenolate (B1203915) group of the herbicide and the histidine residue. acs.orgresearchgate.net
These computational tools are particularly powerful when combined with SAR studies. For example, the observed higher potency of the pyridine analogue of bromoxynil was investigated using molecular docking. nih.gov The simulations indicated that the pyridine analogue may form a stronger hydrogen bond within the D1 protein's binding pocket compared to the original bromoxynil, providing a molecular-level explanation for its enhanced herbicidal activity. nih.gov Furthermore, techniques like molecular dynamics (MD) simulations can provide insights into the conformational changes in a target protein upon pesticide binding. tandfonline.comnih.gov This synergy between synthesis, biological testing, and computational simulation accelerates the rational design of more effective herbicides.
Q & A
Q. What is the molecular mechanism of bromoxynil heptanoate as a herbicide, and how can its efficacy be experimentally validated?
this compound acts as a contact herbicide by inhibiting photosynthesis in susceptible plants. Its active form, bromoxynil (phenol), disrupts photosystem II by binding to the D1 protein, blocking electron transport and causing rapid oxidative damage . To validate efficacy, researchers can:
- Design dose-response assays : Measure weed mortality or chlorophyll fluorescence inhibition across varying concentrations.
- Use controlled field trials : Apply standardized formulations (e.g., 600–750 g/ha in corn fields) and quantify weed biomass reduction post-treatment .
- Monitor necrosis kinetics : Time-lapse imaging or spectrophotometric analysis of leaf tissue degradation.
Q. How does this compound’s solubility profile influence formulation design and environmental behavior?
this compound has extremely low water solubility (0.03–0.04 mg/L across pH 5–9) but high solubility in organic solvents like acetone (1,113 g/L) and toluene (838 g/L) . This impacts:
- Formulation stability : Emulsifiable concentrates (ECs) are preferred due to solvent compatibility and anti-freezing properties .
- Environmental persistence : Low water solubility reduces leaching but increases adsorption to soil organic matter. Researchers should conduct solubility tests under varying pH and temperature conditions to predict field behavior.
Q. What are the standard protocols for preparing this compound solutions in laboratory settings?
- Solvent selection : Use acetone or ethyl acetate for high solubility. Avoid aqueous buffers unless studying hydrolysis.
- Stock solution preparation : Dissolve in acetone (1 mg/mL), then dilute with surfactant-containing water for foliar application studies .
- Hydrolysis monitoring : Use HPLC to track ester cleavage to bromoxynil phenol under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in regional efficacy data, given this compound’s limited use outside North America?
While this compound is predominantly used in North America due to regulatory and marketing factors , its efficacy elsewhere can be inferred through:
- Comparative studies : Co-test with bromoxynil octanoate (globally used) under identical conditions to isolate ester-specific effects.
- Climate-controlled trials : Replicate humidity, temperature, and soil pH from target regions in growth chambers .
- Meta-analysis : Cross-reference regional weed resistance databases to identify confounding variables (e.g., herbicide rotation practices).
Q. What advanced analytical methods are recommended for quantifying this compound purity in technical-grade mixtures?
Technical-grade this compound often contains mixed esters (e.g., octanoate). To ensure purity:
- Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate with reference standards .
- Mass spectrometry (LC-MS) : Confirm molecular ions (m/z 469 for heptanoate; 483 for octanoate) to distinguish esters .
- QC protocols : Adhere to FAO specifications for industrial batches (minimum 460 g/kg heptanoate) .
Q. How does co-formulation with pyrasulfotole and bromoxynil octanoate alter this compound’s mode of action?
In commercial formulations (e.g., HUSKIE® Herbicide), this compound (12.9%) is combined with octanoate (13.4%) and pyrasulfotole (3.3%) . Researchers should:
- Assess synergism : Use isobolographic analysis to quantify interactions in weed control.
- Metabolic profiling : Track herbicide degradation in plants via LC-MS to identify cross-inhibition of ALS enzymes (pyrasulfotole’s target) and photosystem II .
Q. What methodologies are critical for evaluating this compound’s reproductive toxicity in non-target organisms?
The European Food Safety Authority (EFSA) classifies this compound as a reproductive toxicant (Category 1B) . Key approaches include:
- In vivo assays : Rodent studies measuring fetal malformation rates after gestational exposure.
- In vitro models : Use human placental cell lines (e.g., BeWo) to assess trophoblast invasiveness inhibition.
- Omics integration : Transcriptomic analysis of hormone disruption pathways (e.g., steroidogenesis).
Q. How can phase equilibrium studies optimize this compound recovery from aqueous waste in laboratory settings?
Liquid-liquid extraction (LLE) with solvents like ethyl heptanoate is effective. Key steps:
- Ternary phase diagrams : Determine solubility curves for water-bromoxynil heptanoate-ethyl heptanoate at 25°C .
- Tie-line data : Calculate distribution coefficients (Kd) to maximize heptanoate transfer to the organic phase.
- Validation : Use Othmer-Tobias correlations to confirm experimental reliability .
Methodological Considerations Table
| Parameter | Methodology | Key References |
|---|---|---|
| Solubility | Shake-flask method with HPLC quantification | |
| Purity | LC-MS with isotopic labeling | |
| Toxicity | OECD Guideline 414 (teratogenicity) | |
| Extraction | LLE with ethyl heptanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
